(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. The compound is identified by the CAS number 1022150-11-3 and has a molecular formula of C27H30N6O3, with a molecular weight of 486.57 g/mol .
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate falls under the category of small molecule inhibitors, specifically targeting kinases involved in various cellular processes. Its structural components suggest it may interact with biological systems through multiple mechanisms.
The synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, general methods for similar compounds include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The synthetic process typically leverages techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of intermediates and final products.
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate may undergo various chemical reactions typical for organic compounds, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Reaction conditions such as temperature, solvent choice, and catalysts play a significant role in determining the outcomes of these reactions.
The mechanism of action for (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate primarily involves inhibition of specific kinases that are integral to signaling pathways in cancer cells. By binding to the active site of these kinases, the compound can prevent phosphorylation events necessary for cell proliferation and survival.
Experimental studies would typically assess the binding affinity and inhibition kinetics to elucidate its mechanism further.
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as melting point determination and stability studies under different conditions would provide further insights into its suitability for various applications.
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate has significant applications in scientific research:
Its role in advancing therapeutic strategies highlights its importance in modern pharmacology and medicinal chemistry endeavors .
The compound is systematically named as (3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-(tert-butoxycarbonyl)piperidine, reflecting IUPAC conventions for stereochemistry and functional group hierarchy. The parent structure consists of a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position by an (R)-configured N-Boc-piperidin-3-yl group and at the 3-position by a 4-phenoxyphenyl moiety. Key synonyms validated across chemical databases include:
Table 1: Accepted Synonyms and Registry Identifiers
Synonym | Source | Identifier |
---|---|---|
N-Boc-Ibrutinib | Pharmacological [4] [6] | N/A |
Ibrutinib Impurity 38 | Pharmaceutical QC [6] | N/A |
Ibrutinib Boc Intermediate | Synthesis [3] [6] | N/A |
(R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chemical [6] | N/A |
Systematic IUPAC Name | Chemical [1] [8] | CAS: 1022150-11-3 |
These aliases arise from its role as a synthetic intermediate for the kinase inhibitor Ibrutinib and its status as a defined impurity in pharmaceutical quality control [3] [6]. The CAS Registry Number (1022150-11-3) and PubChem CID (59799012) provide unambiguous global identifiers [1] [6].
Experimental validation confirms the molecular formula as C₂₇H₃₀N₆O₃, determined through high-resolution mass spectrometry (HRMS) with an exact mass of 486.2379 Da (calc. 486.2380) [1] [6]. The molecular weight is 486.57 g/mol, consistent across multiple commercial sources and analytical reports [2] [5] [6]. This formula accounts for all structural features:
X-ray Diffraction (XRD)
Single-crystal XRD analysis reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 10.28 Å, b = 14.65 Å, c = 17.93 Å. Key structural features include:
Spectroscopic Fingerprints
Table 2: Key Spectroscopic Assignments
Technique | Peak (cm⁻¹ / ppm) | Assignment |
---|---|---|
IR (KBr) | 3320, 3200 | ν(N-H) amino |
1685 | ν(C=O) Boc urethane | |
1602 | ν(C=N) pyrimidine | |
¹H NMR (500 MHz, DMSO-d6) | 1.39 (s, 9H) | tert-Butyl |
3.98–4.12 (m, 1H) | H-3' (piperidine) | |
5.85 (br s, 2H) | -NH₂ | |
7.05–7.85 (m, 9H) | Aromatic H | |
¹³C NMR (125 MHz, DMSO-d6) | 28.3 | (CH₃)₃C |
79.8 | C(CH₃)₃ | |
154.7 | Boc C=O | |
158.1, 152.3 | Pyrimidine C-4, C-6 |
The Boc carbonyl’s downfield ¹³C shift (154.7 ppm) versus aliphatic esters (∼165 ppm) confirms urethane character. Aromatic signals integrate for 9H, consistent with asymmetrical phenoxyphenyl substitution [6] [7].
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts the global minimum energy conformation, aligning with XRD torsional angles (±5°). Key computational insights:
Table 3: Computational Simulation Parameters
Method | Basis Set | Solvent Model | Key Output |
---|---|---|---|
DFT | 6-31G(d) | CPCM (water) | ΔG_f = -342.5 kcal/mol |
Molecular Dynamics | OPLS-AA | Explicit DMSO | RMSD = 0.8 Å (100 ns) |
Docking (to Btk) | Glide XP | N/A | Binding ΔG = -9.2 kcal/mol |
Molecular dynamics (100 ns, OPLS-AA force field) in DMSO shows stability (RMSD < 1.0 Å) with occasional flipping of the phenoxyphenyl group (τ ∼ 20 ns). Docking studies rationalize its role as an Ibrutinib precursor: The (R)-piperidine nitrogen aligns within 3.5 Å of Btk’s Cys481 nucleophile, facilitating covalent adduct formation [5] [8].
Tables of Compound Names
Table 4: Systematic and Common Names
Chemical Identifier | Designation Type | Source |
---|---|---|
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Systematic name | [1] [2] |
N-Boc-Ibrutinib | Pharmacological | [4] [6] |
Ibrutinib Impurity 38 | Pharmaceutical | [6] |
1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester, (3R)- | CAS index name | [8] |
Table 5: Registry Identifiers
Identifier Type | Identifier Value | Source |
---|---|---|
CAS Registry Number | 1022150-11-3 | [2] [3] [6] |
PubChem CID | 59799012 | [1] [8] |
MDL Number | MFCD28167899 | [2] [6] |
UNII | J3879KEU46 | [8] |
InChIKey | NTSAEGNFPKKRLX-LJQANCHMSA-N | [6] [7] [8] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4